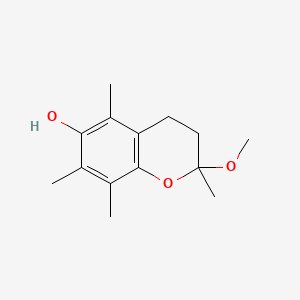










|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH:6](OC)(OC)OC.[CH3:13][C:14]1[C:15]([OH:23])=[C:16]([CH3:22])[C:17]([CH3:21])=[C:18]([CH:20]=1)[OH:19].[CH:24]([C:26]([CH3:28])=[O:27])=[CH2:25]>CO.C(OCC)C>[OH:23][C:15]1[C:14]([CH3:13])=[C:20]2[C:18](=[C:17]([CH3:21])[C:16]=1[CH3:22])[O:19][C:26]([O:27][CH3:6])([CH3:28])[CH2:24][CH2:25]2
|


|
Name
|
|
|
Quantity
|
0.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
48.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=C(C(=C(O)C1)C)C)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
Methyl vinyl ketone
|
|
Quantity
|
46.05 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C(=O)C
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at ambient temperature for 48 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled by a water/ice bath
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled by an ice/water bath
|
|
Type
|
CUSTOM
|
|
Details
|
A pasty slurry formed
|
|
Type
|
CUSTOM
|
|
Details
|
to come to ambient temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
the resulting solution was extracted with water (2×200 mL) and saturated aqueous sodium bicarbonate (2×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic solution was dried (sodium sulfate)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give a tan solid
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was recrystallized from methanol
|


Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C(=C2CCC(OC2=C(C1C)C)(C)OC)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 71.8 g | |
| YIELD: PERCENTYIELD | 92.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 66.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |